molecular formula C10H13ClO2S B13637766 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride

1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride

Cat. No.: B13637766
M. Wt: 232.73 g/mol
InChI Key: LYFXVKWGINURKM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a substituted aromatic ring (3,4-dimethylphenyl group) attached to an ethane-sulfonyl chloride backbone. This compound is primarily used in organic synthesis as a sulfonating agent, enabling the introduction of sulfonate groups into target molecules. Its reactivity stems from the electrophilic sulfonyl chloride moiety (-SO₂Cl), which readily undergoes nucleophilic substitution or elimination reactions.

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-7-4-5-10(6-8(7)2)9(3)14(11,12)13/h4-6,9H,1-3H3

InChI Key

LYFXVKWGINURKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)S(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride can be synthesized through the sulfonylation of 1-(3,4-dimethylphenyl)ethane. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane (CH2Cl2) to facilitate the reaction and control the temperature.

Industrial Production Methods: In an industrial setting, the production of 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride involves large-scale sulfonylation processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride or thiol under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride with structurally related sulfonyl chlorides from literature and commercial sources:

Compound Name Molecular Formula Molecular Weight CAS No. Substituents Key Properties (e.g., Melting Point, Stability)
1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride C₁₀H₁₁ClO₂S 230.71 Not explicitly listed in evidence 3,4-dimethylphenyl Likely higher thermal stability due to electron-donating methyl groups
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S 257.67 1253739-20-6 3-nitrophenyl (electron-withdrawing) Lower stability; nitro group may enhance electrophilicity
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S 204.62 1309433-75-7 Cyclopentane with difluoro substituents Enhanced lipophilicity; fluorination improves metabolic resistance
3-Methylbenzene-1-sulfonyl fluoride C₈H₆ClN₃O₂S 243.67 1895195-83-1 3-methylphenyl (simpler aromatic substitution) Lower steric hindrance; sulfonyl fluoride less reactive than chloride

Notes:

  • Methyl groups in 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride likely increase steric hindrance and electron density on the aromatic ring, reducing electrophilicity compared to nitro-substituted analogs .
  • Fluorinated derivatives (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) exhibit distinct solubility and pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius .

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